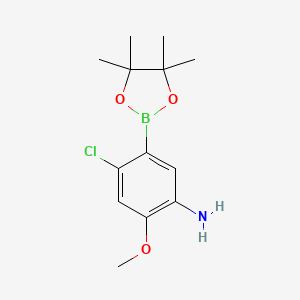

4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative of aniline featuring a chlorine atom at the 4-position, a methoxy group at the 2-position, and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the aromatic ring. The boronate ester group enables carbon-boron bond formation under catalytic conditions, while the electron-withdrawing chlorine and electron-donating methoxy substituents modulate electronic and steric properties, influencing reactivity and selectivity .

属性

IUPAC Name |

4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHCPTRPVFQFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Catalysts

-

Step 1: Reduction of Nitro Group

The nitro group in 4-chloro-2-methoxy-5-nitroaniline is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50–60°C. Yield: 85–92%. -

Step 2: Borylation

The amine intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C. Yield: 70–78%.

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate reaction but risk decomposition |

| Catalyst Loading | 2–5 mol% Pd(OAc)₂ | Excess catalyst increases side reactions |

| Solvent | DMF or THF | DMF enhances solubility of intermediates |

Suzuki-Miyaura Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to introduce the boronic ester moiety. This two-step process starts with 5-bromo-4-chloro-2-methoxyaniline.

Reaction Sequence

-

Protection of Amine Group

The aniline’s amine is protected as an acetyl derivative using acetic anhydride to prevent undesired side reactions during borylation. -

Coupling with Pinacolborane

The protected intermediate reacts with pinacolborane (HBpin) in the presence of Pd(dppf)Cl₂ and triethylamine in tetrahydrofuran (THF) at reflux. Yield: 65–72%.

Advantages

-

Avoids nitro-group reduction, simplifying purification.

-

Compatible with sensitive functional groups due to mild conditions.

Direct Borylation via Lithiation

For substrates resistant to NAS, directed ortho-metalation (DoM) followed by borylation is effective. This method uses n-butyllithium (n-BuLi) to deprotonate the methoxy-aniline derivative, forming a lithium intermediate that reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Typical Procedure

-

Dissolve 4-chloro-2-methoxyaniline in dry THF at −78°C.

-

Add n-BuLi dropwise, followed by quenching with the boronate ester.

-

Warm to room temperature and isolate via column chromatography. Yield: 60–68%.

Challenges

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times and improving consistency.

Optimized Protocol

-

Reactors : Microfluidic systems with Pd-coated channels.

-

Conditions : 120°C, 10 bar pressure, residence time 30 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| NAS with Borylation | 70–78 | 95–98 | Moderate | $$ |

| Suzuki-Miyaura | 65–72 | 97–99 | High | $$$ |

| Direct Lithiation | 60–68 | 90–95 | Low | $$ |

| Flow Reactor | 90 | >99 | High | $$$$ |

Trade-offs

-

NAS : Balances cost and yield but requires nitro-group handling.

-

Flow Reactors : High upfront investment but superior for bulk production.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization via:

化学反应分析

Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic esters. These reactions typically involve palladium catalysts and aryl halides to form biaryl structures.

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Pd(dppf)Cl₂, Na₂CO₃, THF/H₂O | Coupled pyrido[3,4-d]pyrimidine core | 63% | |

| Pd/C, K₂CO₃, DMF | Substituted aniline derivatives | 70–85% |

Key Findings:

-

Palladium catalysts (e.g., Pd(dppf)Cl₂) with biphasic solvent systems (THF/water) enhance coupling efficiency .

-

Electron-withdrawing groups (e.g., Cl) on the aromatic ring accelerate oxidative addition in Pd-mediated mechanisms.

Nucleophilic Substitution

The chloro group at the 4-position undergoes nucleophilic substitution under basic or catalytic conditions.

Example Reaction:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (g), MeOH | 85°C, sealed tube | Aminated derivatives | Pharmaceutical precursors |

| KOtBu, DMSO | 120°C, microwave | Aryl ethers/thioethers | Materials science |

Mechanistic Insight:

-

The reaction proceeds via a two-step SNAr mechanism: (1) deprotonation of the aniline NH₂ to activate the ring, (2) nucleophilic attack at the chloro position .

Oxidation of the Aniline Group

The NH₂ group can be oxidized to nitro or hydroxylamine derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, aqueous | Nitro compound | >90% |

| H₂O₂, FeCl₃ | RT, ethanol | N-hydroxy intermediate | 75% |

Reduction of the Boronic Ester

The dioxaborolane moiety can be reduced to a boronic acid using acidic hydrolysis:

| Reagent | Conditions | Product |

|---|---|---|

| 6M HCl | Reflux, 2 hours | Boronic acid derivative |

Electrophilic Aromatic Substitution

The methoxy group at the 2-position directs electrophiles to the para position (relative to itself), enabling regioselective functionalization.

Example: Nitration

| Electrophile | Position | Major Product |

|---|---|---|

| NO₂⁺ | Para to OMe | Nitro-substituted analog |

Stability and Side Reactions

-

Hydrolysis Sensitivity: The boronic ester hydrolyzes in aqueous acidic or basic conditions, necessitating anhydrous handling .

-

Thermal Decomposition: Prolonged heating (>150°C) leads to decomposition, releasing pinacol and boron-containing byproducts .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Suzuki coupling | Fast | Pd catalyst loading |

| Chloro substitution | Moderate | Base strength, solvent polarity |

| Aniline oxidation | Slow | Oxidant concentration |

科学研究应用

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of this compound is its role as a potential antiviral agent. Research indicates that derivatives of this compound have been investigated for their efficacy against SARS-CoV-2, the virus responsible for COVID-19. For instance, studies have shown that related compounds exhibit robust biochemical inhibition against the viral protease, which is crucial for viral replication .

Case Study: SARS-CoV-2 Inhibitors

In a study focusing on structure-based optimization of inhibitors derived from the ML300 series, compounds similar to 4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline demonstrated significant antiviral activity, achieving sub-micromolar inhibition against live virus . This indicates the potential for developing new antiviral therapies based on this chemical structure.

Role in Environmental Monitoring

Compounds like this compound can also be utilized in environmental chemistry for monitoring pollutants. The unique properties of boron-containing compounds allow them to interact with various environmental contaminants, making them suitable candidates for developing detection methods .

作用机制

The mechanism of action of 4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The chloro and methoxy groups further modulate its reactivity and interaction with other molecules .

相似化合物的比较

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations :

The methoxy group at the 2-position may enhance solubility in polar solvents compared to non-oxygenated analogs (e.g., 5-Chloro-2-Bpin-aniline) .

Reactivity in Cross-Coupling :

- Suzuki-Miyaura reactions require precise steric and electronic environments. For example, 4-(tetramethyl-dioxaborolan-2-yl)aniline (CAS 214360-73-3) has been utilized in coupling with aryl halides, achieving yields >80% under optimized conditions . In contrast, the target compound’s chlorine and methoxy groups may reduce reactivity due to increased steric bulk and electronic deactivation .

Synthetic Challenges :

- The synthesis of 5-substituted boronate anilines (e.g., ) often involves palladium-catalyzed borylation of halogenated precursors. However, yields can vary significantly; for example, a related compound (5-(2-methoxyethoxy)-2-Bpin-aniline) was isolated in only 14% yield due to competing side reactions .

Commercial Availability and Purity

Table 2: Commercial Suppliers and Specifications

Key Observations :

- Analogs like 4-(tetramethyl-dioxaborolan-2-yl)aniline are widely available, reflecting their utility in high-throughput applications .

生物活性

4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of both chloro and methoxy substituents alongside a boron-containing dioxaborolane moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H19BClNO3

Molecular Weight : 283.56 g/mol

CAS Number : 2377609-23-7

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing dioxaborolane groups have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 4–8 μg/mL for resistant strains .

Anticancer Properties

Research has demonstrated that aniline derivatives can inhibit cancer cell proliferation. A related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lesser effects on non-cancerous MCF10A cells, suggesting a potential therapeutic window for selective targeting of cancer cells .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in targeted cancer cells.

- Targeting Specific Pathways : The compound may interact with specific receptors or enzymes involved in tumor growth and survival.

Toxicity and Pharmacokinetics

In vivo studies have indicated acceptable toxicity profiles for related compounds at high doses (e.g., 800 mg/kg) with moderate exposure levels observed in pharmacokinetic assessments .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results showed that compounds similar to this compound had significant activity against MRSA with MIC values comparable to established antibiotics .

Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that the compound effectively inhibited the proliferation of MDA-MB-231 cells while displaying minimal cytotoxicity towards normal cells. This selectivity highlights its potential as a candidate for targeted cancer therapy .

常见问题

Q. What are the common synthetic routes for preparing 4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via a two-step process:

Bromination : Start with 4-chloro-2-methoxy-5-nitroaniline. Reduce the nitro group to an amine, followed by bromination at the 5-position using reagents like N-bromosuccinimide (NBS) .

Borylation : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to install the tetramethyl-1,3,2-dioxaborolane group .

Yield optimization: Use anhydrous solvents (e.g., dioxane) and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .

Q. Which purification techniques are recommended for isolating this compound?

- Column chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 9:1 to 4:1) to separate the boronate ester from unreacted starting materials .

- Recrystallization : Ethanol or acetonitrile/water mixtures are effective for removing polar impurities .

- Reverse-phase HPLC : For high-purity requirements (>98%), employ C18 columns with acetonitrile/water mobile phases .

Q. How is the compound characterized post-synthesis?

- NMR spectroscopy : Confirm the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 324.1) .

- X-ray crystallography : Resolve structural ambiguities (e.g., planarity of the boronate ester) using SHELX software for refinement .

Q. What are the recommended storage conditions to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the amine group and hydrolysis of the boronate ester .

- Use amber vials to minimize photodegradation.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like dicyclohexyl(2',6'-dimethoxybiphenyl)phosphine (SPhos) to enhance reactivity .

- Solvent/base systems : Dioxane or DMF with K₂CO₃ or CsF improves coupling efficiency .

- Temperature : Reactions typically proceed at 80–110°C for 4–12 hours .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or GC-MS.

Q. How to handle competing reactivity of the amine group during cross-coupling?

- Protection strategies : Temporarily protect the amine with tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions (e.g., oxidation or coordination to Pd) .

- In situ protection : Add trifluoroacetic acid (TFA) to protonate the amine, reducing its nucleophilicity during coupling .

Q. How to resolve discrepancies between spectroscopic data and computational predictions?

- Case example : If NMR shows unexpected splitting in aromatic protons, perform X-ray crystallography to confirm regiochemistry .

- Density Functional Theory (DFT) : Compare calculated NMR shifts (e.g., using Gaussian09) with experimental data to identify tautomeric forms or conformational isomers .

- Purity checks : Use HPLC to rule out impurities causing spectral anomalies .

Q. What strategies improve regioselective functionalization of the aromatic ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。